Dual HDAC/CDK Inhibitory Potential vs. Single-Mechanism Comparators
The compound is claimed within a general formula (Formula I) that possesses inhibitory activity against both histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) enzymes [1]. This dual-mechanism potential differentiates it from single-target inhibitors like the selective CDK2 inhibitor compound 9b, which is 50-60 times selective for CDK2 over CDKs 1 and 4 [2]. While compound 9b's selectivity is quantified, the exact IC50 values for N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide against specific HDAC or CDK isoforms are not provided in the available patent literature.
| Evidence Dimension | Target inhibitory profile (HDAC and/or CDK) |
|---|---|
| Target Compound Data | Described as having HDAC and/or CDK inhibitory activity (exact IC50 values not disclosed in abstract) |
| Comparator Or Baseline | Compound 9b: a potent and selective CDK2 inhibitor with 50-60 fold selectivity over CDK1 and CDK4 |
| Quantified Difference | Not calculable; the target compound's mechanism is potentially broader (dual HDAC/CDK) compared to the comparator's selective CDK2 profile. |
| Conditions | Patent claim based on general enzyme inhibitory assays; comparator data from a separate study on a distinct chemotype. |
Why This Matters
For research applications requiring simultaneous modulation of HDAC and CDK pathways, this compound offers a different pharmacological profile than selective CDK2 inhibitors, which may translate to distinct biological outcomes.
- [1] Venkataramani, C. Imidazolyl Pyrimidine Inhibitor Compounds. United States Patent Application US20100009990 A1, filed July 14, 2009, and published January 14, 2010. View Source
- [2] Compound 9b [PMID: 18986805] | Ligand page, IUPHAR/BPS Guide to Pharmacology. Accessed 2026. View Source
